molecular formula C9H3BrClF2N B594055 4-Bromo-3-chloro-5,7-difluoroquinoline CAS No. 1209122-08-6

4-Bromo-3-chloro-5,7-difluoroquinoline

Cat. No. B594055
M. Wt: 278.481
InChI Key: XZKTUMXDHHNZSC-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-5,7-difluoroquinoline is a chemical compound with the empirical formula C9H3BrClF2N. It has a molecular weight of 278.48 .


Molecular Structure Analysis

The SMILES string of this compound is FC1=C(C(Br)=C(Cl)C=N2)C2=CC(F)=C1 . This provides a text representation of the compound’s structure.


Physical And Chemical Properties Analysis

This compound is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Synthetic Advancements

4-Bromo-3-chloro-5,7-difluoroquinoline has been a focal point in synthetic chemistry, primarily for its role in the creation of complex molecules with medicinal properties. A notable example is its involvement in the synthesis of fluoromethyl-containing analogs of antitumor alkaloid luotonin A. These analogs have shown significant antitumor activity, including the induction of apoptosis in tumor cells and inhibition of DNA-topoisomerase I, a critical enzyme involved in DNA replication and transcription (Golubev et al., 2010).

Medicinal Chemistry

In medicinal chemistry, the compound has facilitated the creation of various molecular structures with potential therapeutic applications. For instance, it has been used in the development of PI3K/mTOR inhibitors, which are crucial in cancer treatment. The compound serves as an important intermediate in synthesizing these inhibitors, demonstrating the versatility and significance of 4-Bromo-3-chloro-5,7-difluoroquinoline in drug discovery and development processes (Fei Lei et al., 2015).

Spectroscopic Studies

The compound has also been the subject of various spectroscopic studies to understand its structural and vibrational properties. For example, vibrational spectroscopic investigations, along with ab initio and DFT studies, have been conducted on similar halogenated quinolines. These studies offer deep insights into the vibrational modes, structural parameters, and the stability of these compounds, which are crucial for their practical applications in different fields, including material science and pharmaceuticals (Arjunan et al., 2009).

Antitumor Properties

Compounds synthesized using 4-Bromo-3-chloro-5,7-difluoroquinoline have shown promising antitumor activities. A series of 4H-pyrano[3,2-h]quinoline-3-carbonitrile and ethyl 4H-pyrano[3,2-h]quinoline-3-carboxylate derivatives were synthesized and evaluated for their antitumor activities against different human tumor cell lines. The results indicated that some of these compounds have significant potential in inhibiting the growth of cancer cells (El-Agrody et al., 2012).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements are H302 - Harmful if swallowed and H318 - Causes serious eye damage .

Future Directions

As for future directions, it’s hard to say without more specific information about the current research and applications of this compound. It’s provided to early discovery researchers as part of a collection of unique chemicals , so it could potentially have a wide range of uses in future research.

properties

IUPAC Name

4-bromo-3-chloro-5,7-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrClF2N/c10-9-5(11)3-14-7-2-4(12)1-6(13)8(7)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKTUMXDHHNZSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(C(=CN=C21)Cl)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672687
Record name 4-Bromo-3-chloro-5,7-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-chloro-5,7-difluoroquinoline

CAS RN

1209122-08-6
Record name 4-Bromo-3-chloro-5,7-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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